

# gossypin pharmacological profile review

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## Compound Focus: Gossypin

CAS No.: 652-78-8

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## Anticancer Mechanisms and Efficacy

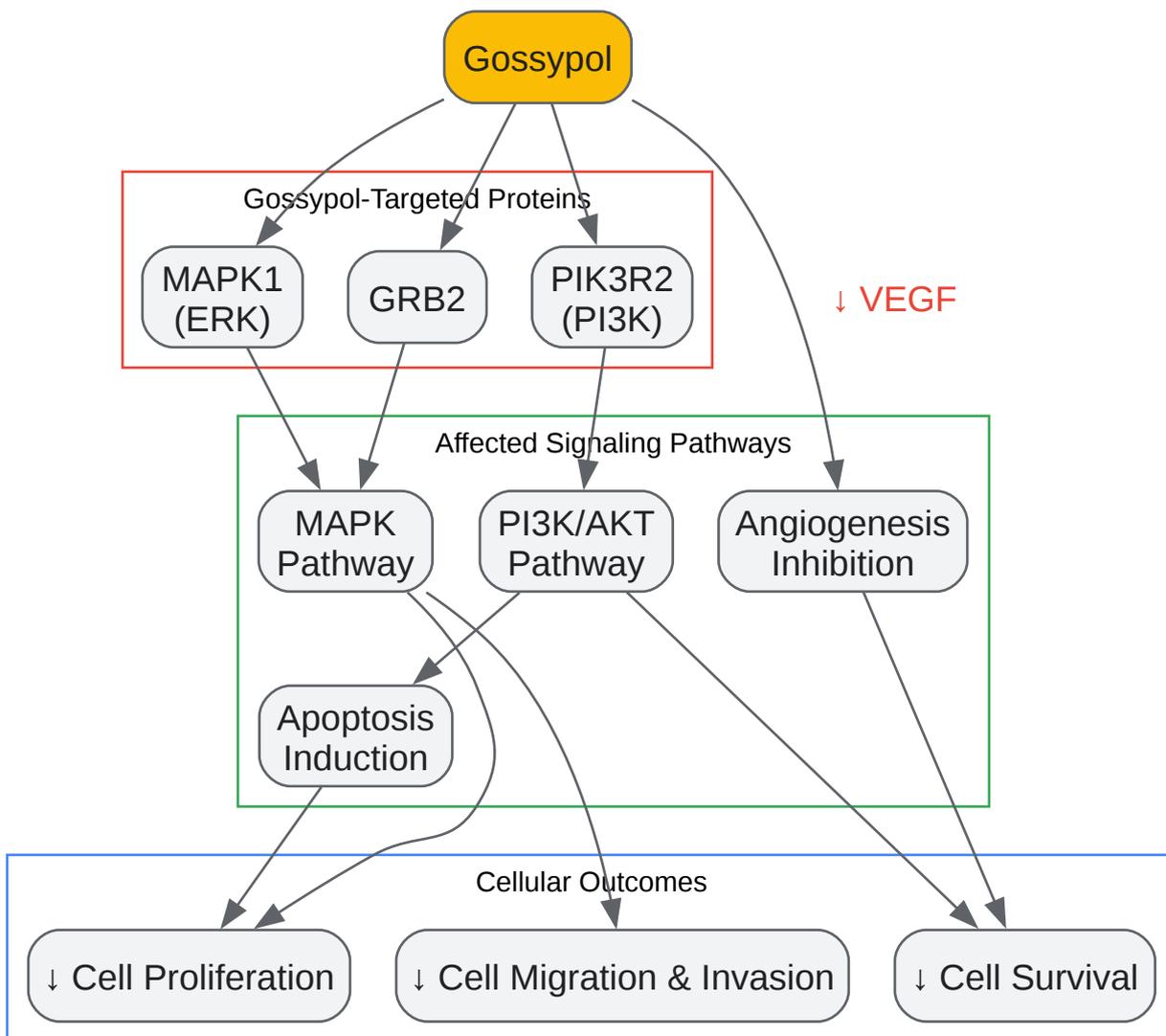
Gossypol demonstrates significant anticancer activity through multiple pathways and in various cancer models.

**Table 1: Documented Anticancer Effects of Gossypol**

Cancer Model	Key Findings / Mechanism	Experimental Details	Citation
<b>Cervical Cancer</b> (HeLa cells)	Suppressed proliferation, migration, invasion. Modulated PI3K/AKT pathway; ↓ PIK3R2, GRB2, MAPK1.	<b>Assays:</b> CCK-8, wound healing, Transwell. <b>Target Identification:</b> Magnetic fishing with Fe <sub>3</sub> O <sub>4</sub> @Gossypol + HR-MS. <b>Dose:</b> 7.48-29.92 μmol·L <sup>-1</sup> for 48h.	[1]
<b>Syngeneic Breast Cancer</b> (ESC in mice)	100% tumor prevention (pre-implantation); 72% reduction (post-implantation). Potent anti-angiogenic effect; ↓ VEGF expression.	<b>Model:</b> Ehrlich's Solid Carcinoma. <b>Dose:</b> 40 mg/kg/day, ip, 5 days. <b>Analysis:</b> Tumor incidence, VEGF immunohistochemistry.	[2]

Cancer Model	Key Findings / Mechanism	Experimental Details	Citation
<b>Various Cancers</b> (Pancreatic, Colon, Prostate, etc.)	Induces apoptosis via Bcl-2 family inhibition (BH3-mimetic), ER stress, and autophagy pathways.	<b>Mechanism:</b> BH3-mimetic, inhibits Bcl-2, Bcl-xL, Mcl-1. Triggers mitochondrial apoptosis pathway.	[2] [3]

The following diagram illustrates the key signaling pathways involved in gossypol's anticancer activity, particularly in cervical cancer cells, based on the findings from [1]:



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## Activity Against Infectious Diseases

Beyond oncology, gossypol shows promise as an antimicrobial agent.

- **Antimalarial Activity:** Gossypol is effective against both chloroquine-sensitive and resistant *Plasmodium falciparum* strains. Its average IC<sub>50</sub> is **6.49 μM** for lab strains and **11.67 μM** for clinical isolates. It does not show cross-resistance with chloroquine or artemisinin, making it a potential candidate for combination therapy [4].

## Detailed Toxicity Profile

The therapeutic potential of gossypol is tempered by its significant toxicity, which is a major focus of current research.

**Table 2: Summary of Gossypol Toxicity and Mitigation Strategies**

Toxicity Domain	Key Findings	Experimental Model & Dose	Citation
<b>Reproductive Toxicity</b>	Depleted ovarian follicles, impaired oocyte maturation (↓ polar body extrusion), ↑ apoptosis in granulosa cells. <b>TRAEC risk score: 4.68</b> (moderate reproductive toxicant).	<b>Model:</b> Female ICR mice. <b>Dose:</b> 20 mg/kg/day, oral, 30 days. <b>Cell Model:</b> KGN cells.	[5]
<b>General &amp; Systemic Toxicity</b>	Induced follicular degeneration in ovaries, inhibited spermatogenesis, caused liver/kidney/lung/spleen damage. Altered blood parameters (↑ neutrophils, ↓ lymphocytes).	<b>Model:</b> Male & female mice. <b>Dose:</b> 20, 40, 80 mg/kg, oral, 14 days. <b>Analysis:</b> Histopathology, hematology, transcriptomics.	[6]
<b>Oxidative Stress &amp; Immunosuppression</b>	Suppressed antioxidant enzymes (SOD, GPx), ↑ lipid peroxidation (MDA), ↓ antibody production (IgG).	<b>Model:</b> Quails. <b>Dose:</b> 116.6 mg free gossypol/kg diet.	[7]

Toxicity Domain	Key Findings	Experimental Model & Dose	Citation
Mitigation Strategies	Feed additives (turmeric, probiotics, multi-enzymes, alpha-lipoic acid) effectively restored antioxidant function, improved immune response, and mitigated growth impairment.	<b>Model:</b> Quails. <b>Additives:</b> Given in gossypol-contaminated diet.	[7]

## Key Experimental Protocols

For researcher reference, here are detailed methodologies for two critical experiments from the search results.

- **Target Fishing with Magnetic Microspheres [1]:** This protocol identifies how gossypol's direct protein targets were discovered in cervical cancer cells.
  - **Synthesis:** Fe<sub>3</sub>O<sub>4</sub>-BP-Gossypol (Fe<sub>3</sub>O<sub>4</sub>@Gossypol) conjugates were synthesized by linking Fe<sub>3</sub>O<sub>4</sub>-SH nanoparticles with Gossypol using a benzophenone crosslinker (4,4'-dihydroxybenzophenone, DHBP).
  - **Characterization:** Successful conjugation was confirmed via Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FT-IR), and Ultraviolet-Visible Spectrophotometry (UV-Vis).
  - **Incubation & Capture:** The Fe<sub>3</sub>O<sub>4</sub>@Gossypol complex was co-incubated with lysates from HeLa (human cervical cancer) cells.
  - **Enrichment & Identification:** Gossypol-bound target proteins were separated magnetically, purified, and then identified using High-Resolution Mass Spectrometry (HR-MS).
- **In Vivo Anti-Tumor Efficacy [2]:** This protocol assesses gossypol's preventative and therapeutic effects in a breast cancer model.
  - **Animal & Model:** Female BALB/c mice were inoculated subcutaneously with Ehrlich's ascites carcinoma (EAC) cells to induce Ehrlich's Solid Carcinoma (ESC).
  - **Grouping:** Mice were divided into: Negative Control (saline), Tumor Control, Positive Control (suramin), **Pre-implantation Gossypol** (40 mg/kg, ip, for 5 days *before* EAC injection), and **Post-implantation Gossypol** (40 mg/kg, ip, for 5 days *after* EAC injection).

- **Endpoint Analysis:** Tumor incidence (presence/absence) and growth were monitored. VEGF expression in tumor tissues was analyzed by immunohistochemistry to evaluate anti-angiogenic effects.

## Conclusion and Research Outlook

In summary, while information on "**gossypin**" was not found, the data for **gossypol** reveals a compound with:

- **Strong Promise:** Multimodal anticancer agent and effective antimalarial.
- **Major Hurdle:** Significant dose-dependent toxicity, particularly to reproductive organs.
- **Active Research Areas:** Focus on mitigating toxicity through feed additives [7], developing less toxic derivatives and enantiomers (e.g., (-)-gossypol/AT-101) [2] [8], and employing advanced drug delivery systems to improve its therapeutic window [9].

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